molecular formula C14H13ClN2O2 B8345374 3-Amino-4-[(2-chlorophenyl)methyl]aminobenzoic acid

3-Amino-4-[(2-chlorophenyl)methyl]aminobenzoic acid

Cat. No. B8345374
M. Wt: 276.72 g/mol
InChI Key: GJWWXLYAVLBQTE-UHFFFAOYSA-N
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Patent
US05294631

Procedure details

The procedure of Example 2(ii) was followed. From 3.06 (10 mmol) of 4-[(2-chlorophenyl)methyl]amino-3-nitrobenzoic acid in 30 mL of tetrahydrofuran, 25 mL of 5% sodium bicarbonate solution and excess sodium sulfite was obtained 1.93 g (70%) of 3-amino-4-[(2-chlorophenyl)-methyl]aminobenzoic acid; mp 180°-181° C. (from ethyl acetate/hexane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][NH:9][C:10]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][C:11]=1[N+:19]([O-])=O>O1CCCC1.C(=O)(O)[O-].[Na+].S([O-])([O-])=O.[Na+].[Na+]>[NH2:19][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][C:10]=1[NH:9][CH2:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Cl:1])[C:14]([OH:16])=[O:15] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)CNC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10 mmol
Name
Type
product
Smiles
NC=1C=C(C(=O)O)C=CC1NCC1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.93 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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